tert-butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a piperazine ring with a ketone and a carboxylate functional group. It is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, has been found to interact with several targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . This group is used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group’s pharmacokinetic properties are known to be influenced by its unique reactivity pattern .
Result of Action
The tert-butyl group is known to elicit a unique reactivity pattern, influencing various chemical transformations and biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and methylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl hydroperoxide derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and serves as a protecting group for amines and carboxylic acids .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be tagged with probes for NMR studies to analyze macromolecular complexes .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients .
Comparison with Similar Compounds
- tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
- tert-Butyl 2-methylpiperazine-1-carboxylate
- tert-Butyl 5-oxo-piperazine-1-carboxylate
Uniqueness: tert-Butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate is unique due to its specific stereochemistry (2R configuration) and the presence of both a methyl group and a ketone functional group on the piperazine ring. This combination of features imparts distinct reactivity and binding properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-5-oxopiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBJRGJELSODLU-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172791-05-6 |
Source
|
Record name | tert-Butyl (2R)-2-methyl-5-oxo-piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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